(R)-5-Amino-4-hydroxyvaleric acid, also known as pentanoic acid, 5-amino-4-hydroxy-, is a compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. This compound features an amino group and a hydroxy group, making it an important intermediate in various biochemical processes. It is recognized for its role in the biosynthesis of other biologically significant molecules, particularly in the context of amino acid metabolism and neurotransmitter synthesis.
(R)-5-Amino-4-hydroxyvaleric acid is classified as a non-proteinogenic amino acid. It is derived from the metabolism of certain amino acids and is involved in various enzymatic pathways. The compound has been identified in both synthetic and natural contexts, with its presence noted in specific biological systems, particularly those involving the synthesis of neurotransmitters.
The synthesis of (R)-5-amino-4-hydroxyvaleric acid typically involves multi-step organic reactions. Common methods include:
Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize synthesis outcomes .
The molecular structure of (R)-5-amino-4-hydroxyvaleric acid can be represented by its structural formula, which highlights the arrangement of atoms:
The compound exhibits specific stereochemistry due to its chiral centers, which influences its biological activity. The canonical SMILES representation is C(CC(=O)O)C(CN)O
, indicating the arrangement of carbon, nitrogen, and oxygen atoms.
(R)-5-amino-4-hydroxyvaleric acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-5-amino-4-hydroxyvaleric acid primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxy groups are capable of forming hydrogen bonds, influencing enzyme activity or receptor binding. This compound may also participate in metabolic pathways, acting as a substrate or inhibitor within these processes .
Property | Value |
---|---|
Molecular Weight | 133.15 g/mol |
Melting Point | Data not specified |
Boiling Point | Data not specified |
pH | Data not specified |
Density | Data not specified |
The exact physical properties such as melting and boiling points may vary based on purity and environmental conditions .
(R)-5-amino-4-hydroxyvaleric acid has several scientific applications:
This compound's unique properties make it valuable in both research and industrial settings, contributing to advancements in understanding biochemical processes and developing new materials.
The discovery of γ-aminobutyric acid (GABA) as a major brain amine in 1950 by Eugene Roberts and Sam Frankel marked a paradigm shift in neuroscience, revealing the brain's primary inhibitory neurotransmitter system [5]. This foundational work paved the way for the systematic exploration of GABA analogues in the latter half of the 20th century. During the early 1990s, researchers designed hydroxylated analogues of 5-aminovaleric acid (DAVA) as structural hybrids between the GABAB agonist (R)-(-)-4-amino-3-hydroxybutyric acid [(R)-(-)-3-OH-GABA] and the established GABAB antagonist DAVA [1]. This rational design strategy yielded both 5-amino-2-hydroxyvaleric acid (2-OH-DAVA) and 5-amino-4-hydroxyvaleric acid (4-OH-DAVA), synthesized as racemic mixtures followed by chiral separation to isolate the (R) and (S) enantiomers [1]. The stereochemical precision in this approach reflected growing recognition that the three-dimensional orientation of functional groups critically determines biological activity at GABA receptors. These synthetic efforts represented a significant advancement in medicinal chemistry aimed at developing subtype-selective GABA receptor ligands with defined pharmacological profiles.
(R)-5-Amino-4-hydroxyvaleric acid [(R)-4-OH-DAVA] functions as a key modulatory agent within the GABAergic system, which serves as the central inhibitory network balancing neuronal excitation throughout the mammalian central nervous system. GABA, synthesized primarily through the decarboxylation of glutamate by glutamic acid decarboxylase (GAD), exerts its effects through ionotropic GABAA and metabotropic GABAB receptors [4] [7]. The excitatory-inhibitory equilibrium maintained by GABAergic signaling is crucial for preventing neuronal hyperexcitability, a pathological state underlying epilepsy, chronic pain, and neurodegenerative conditions [3] [4]. Within this framework, (R)-4-OH-DAVA emerged as a compound of significant interest due to its ability to antagonize GABAB receptors without substantially affecting GABAA receptors or GABA uptake systems [1]. This receptor selectivity allows for precise experimental manipulation of GABAB-mediated pathways, which regulate neurotransmitter release, synaptic plasticity, and long-term neuronal excitability through G protein-coupled mechanisms [3] [4]. The compound's biological significance extends beyond receptor binding, serving as a conformational probe that helps elucidate the spatial requirements for ligand recognition at GABAB receptors, thereby informing the design of novel neurotherapeutics [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3